molecular formula C8H9BrN2O B14809719 4-Bromo-5-cyclopropoxypyridin-2-amine

4-Bromo-5-cyclopropoxypyridin-2-amine

Cat. No.: B14809719
M. Wt: 229.07 g/mol
InChI Key: GOTFGDCWPKSXDL-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropoxypyridin-2-amine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropoxypyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy group and the amine group. One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. For example, 5-bromo-2-methylpyridin-3-amine can be used as a starting material, which undergoes cross-coupling with cyclopropylboronic acid to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of palladium-catalyzed reactions is advantageous due to their efficiency and the ability to produce the compound in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropoxypyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Nucleophiles: For substitution reactions involving the bromine atom.

    Oxidizing and Reducing Agents: For modifying the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Bromo-5-cyclopropoxypyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9BrN2O/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

GOTFGDCWPKSXDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2Br)N

Origin of Product

United States

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